molecular formula C22H24N4O3S B11201046 4-amino-N~5~-(4-ethylbenzyl)-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~5~-(4-ethylbenzyl)-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11201046
M. Wt: 424.5 g/mol
InChI Key: SZLCWUJAPWXSRA-UHFFFAOYSA-N
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Description

4-AMINO-N5-[(4-ETHYLPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N5-[(4-ETHYLPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the amino and carboxamide groups. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N5-[(4-ETHYLPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups into the aromatic or thiazole rings, leading to a wide range of derivative compounds.

Scientific Research Applications

4-AMINO-N5-[(4-ETHYLPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-AMINO-N5-[(4-ETHYLPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 4-AMINO-N5-[(4-METHOXYPHENYL)METHYL]-N3-[(3-ETHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE
  • 4-AMINO-N5-[(4-CHLOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE

Uniqueness

What sets 4-AMINO-N5-[(4-ETHYLPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE apart is its specific substitution pattern on the thiazole ring and the aromatic groups. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

4-amino-5-N-[(4-ethylphenyl)methyl]-3-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C22H24N4O3S/c1-3-14-7-9-15(10-8-14)12-25-22(28)20-18(23)19(26-30-20)21(27)24-13-16-5-4-6-17(11-16)29-2/h4-11H,3,12-13,23H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

SZLCWUJAPWXSRA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC(=CC=C3)OC)N

Origin of Product

United States

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